N-Ethyl-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline
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Overview
Description
N-Ethyl-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C12H14F3N3O4 It is known for its unique structural features, which include nitro groups, an ethyl group, a propyl group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline typically involves nitration reactions followed by alkylation. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce nitro groups at the 2 and 6 positions. This is followed by the alkylation of the resulting dinitroaniline with ethyl and propyl groups under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of more highly oxidized derivatives.
Reduction: Formation of N-ethyl-2,6-diamino-N-propyl-4-(trifluoromethyl)aniline.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-Ethyl-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dinitro-N-ethyl-4-(trifluoromethyl)aniline
- 2,6-Dinitro-N-methyl-4-(trifluoromethyl)aniline
- 2,6-Dinitro-N-pentyl-4-(trifluoromethyl)aniline
- N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline
Uniqueness
N-Ethyl-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline is unique due to the combination of its ethyl and propyl groups along with the trifluoromethyl group. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
5103-92-4 |
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Molecular Formula |
C12H14F3N3O4 |
Molecular Weight |
321.25 g/mol |
IUPAC Name |
N-ethyl-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H14F3N3O4/c1-3-5-16(4-2)11-9(17(19)20)6-8(12(13,14)15)7-10(11)18(21)22/h6-7H,3-5H2,1-2H3 |
InChI Key |
IFCKWWXWJYTNCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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